molecular formula C11H8N2O4 B12876380 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile

Cat. No.: B12876380
M. Wt: 232.19 g/mol
InChI Key: PRWNCHXYRXDZGK-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or DMSO solvent using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant can yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to improve reaction efficiency and yield. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide, bases like potassium carbonate, and solvents like methyl cyanide and DMSO. Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile include other benzoxazole derivatives, such as:

  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
  • 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile

Uniqueness

What sets this compound apart from other similar compounds is its specific functional groups and their positions on the benzoxazole ring.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-[6-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H8N2O4/c12-4-3-6-1-2-7-8(5-6)17-10(13-7)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16)

InChI Key

PRWNCHXYRXDZGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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